molecular formula C21H18N2O6 B2978145 2-(3-Hydroxypropyl)-7-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 862208-97-7

2-(3-Hydroxypropyl)-7-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2978145
CAS No.: 862208-97-7
M. Wt: 394.383
InChI Key: DMISVWJYILQPDD-UHFFFAOYSA-N
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Description

2-(3-Hydroxypropyl)-7-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C21H18N2O6 and its molecular weight is 394.383. The purity is usually 95%.
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Properties

IUPAC Name

2-(3-hydroxypropyl)-7-methyl-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O6/c1-12-6-7-16-15(10-12)19(25)17-18(13-4-2-5-14(11-13)23(27)28)22(8-3-9-24)21(26)20(17)29-16/h2,4-7,10-11,18,24H,3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMISVWJYILQPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCO)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-Hydroxypropyl)-7-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H18N2O5
  • Molecular Weight : 342.35 g/mol

Antioxidant Activity

Research indicates that compounds within the chromeno-pyrrole class exhibit significant antioxidant properties . The antioxidant activity is attributed to the presence of the chromone moiety which can scavenge free radicals. A study demonstrated that derivatives of chromeno[2,3-c]pyrrole showed a notable capacity to inhibit lipid peroxidation and reduce oxidative stress markers in cellular models .

Antimicrobial Activity

Several studies have indicated that this compound exhibits antimicrobial properties. For instance:

  • Against Bacteria : The compound has shown effectiveness against various bacterial strains including Pseudomonas putida, with minimum inhibitory concentrations (MIC) reported in the range of 5 µM .
  • Against Fungi : Its antifungal activity has been noted in laboratory settings against common pathogens like Candida albicans.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been evaluated through in vitro studies where it was found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism that could be beneficial in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of hydroxyl groups enhances its ability to donate electrons and neutralize free radicals.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
  • Cell Membrane Disruption : Its lipophilic nature allows it to interact with microbial cell membranes, leading to cell lysis.

Case Studies

A recent study explored the efficacy of this compound in a model of oxidative stress-induced neurotoxicity. The results indicated significant neuroprotective effects at concentrations as low as 10 µM, highlighting its potential in neurodegenerative disease therapy .

StudyBiological ActivityConcentrationOutcome
Neuroprotection10 µMSignificant reduction in oxidative stress markers
Antimicrobial5 µMEffective against Pseudomonas putida
Anti-inflammatoryVariesInhibition of TNF-alpha and IL-6

Q & A

Q. What established synthetic methodologies are used to prepare this compound?

The compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, 3-nitrobenzaldehyde, and 3-hydroxypropylamine. This method enables modular assembly of the chromenopyrrole core, with yields typically ranging from 43% to 52% depending on substituent steric and electronic effects . Post-synthetic modifications, such as treatment with hydrazine hydrate in dioxane (80°C, 15–20 hours), can introduce additional functional groups .

Q. Which spectroscopic techniques are critical for structural confirmation?

Key techniques include:

  • 1H/13C NMR : Aromatic protons appear at δ 7.63–6.67 ppm, with carbonyl carbons at ~173 ppm in DMSO-d6 .
  • IR Spectroscopy : Strong carbonyl stretches at ~1709 cm⁻¹ (lactone) and 1652 cm⁻¹ (amide) .
  • HRMS (ESI) : Validates molecular ion peaks with <5 ppm mass accuracy (e.g., [M+1]+ observed at 440.1 vs. calculated 440.2) .
  • Elemental Analysis : C/H/N percentages must align within ±0.4% of theoretical values (e.g., C: 65.59% calc vs. 65.56% found) .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve synthetic yield?

Employ a factorial design to systematically vary:

  • Hydrazine equivalents : Increasing from 3.0 to 5.0 eq. improves yields by ~9% in analogous reactions .
  • Solvent polarity : Dioxane outperforms THF due to better intermediate solubility .
  • Temperature : 80°C balances reaction rate and decomposition risk . Monitor progress via TLC (hexane:EtOAc 3:1) and isolate intermediates to identify yield-limiting steps .

Q. How do substituents on the aryl aldehyde influence electronic properties?

Substituent effects are analyzed using:

  • TD-DFT calculations : Predict bathochromic shifts (e.g., 3-nitrophenyl introduces a ~30 nm redshift vs. phenyl) .
  • Hammett plots : Correlate σ values of aryl substituents with reaction rates or absorption maxima . Experimental validation via UV-Vis spectroscopy (e.g., λmax shifts in ethanol) confirms computational predictions .

Q. What strategies resolve contradictions in reported synthetic yields for analogs?

Address discrepancies by:

  • Replicating conditions : Ensure anhydrous solvents (molecular sieves) and inert atmospheres .
  • Polymorphism screening : Use DSC to detect crystalline impurities affecting yield calculations .
  • Intermediate tracking : TLC-MS identifies bottlenecks (e.g., slow cyclization steps) . For example, 2-allyl derivatives (43% yield) suffer from steric hindrance, whereas 2-(2-hydroxyethyl) analogs (52%) benefit from hydrogen bonding during crystallization .

Methodological Considerations

Q. How is the compound’s stability assessed under varying conditions?

Conduct accelerated stability studies :

  • Thermal stress : Heat to 60°C for 48 hours; monitor decomposition via HPLC .
  • Photolytic stress : Expose to UV light (320–400 nm) and track degradation products using HRMS .
  • Hydrolytic stress : Test in buffers (pH 1–13) to identify labile functional groups (e.g., lactone ring opening) .

Q. What computational tools predict biological activity?

Use molecular docking (AutoDock Vina) to assess interactions with target proteins (e.g., kinases or GPCRs). Pharmacophore models based on chromenopyrrole scaffolds highlight key hydrogen-bonding motifs (e.g., nitro and carbonyl groups) . Validate predictions with in vitro assays (e.g., IC50 determination against cancer cell lines) .

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